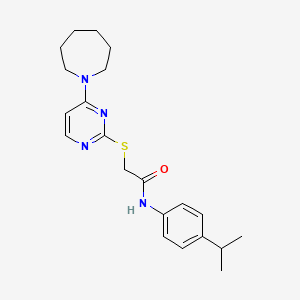

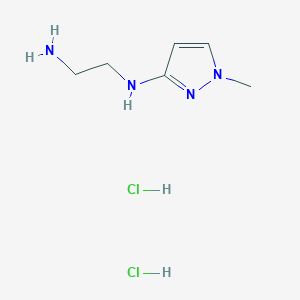

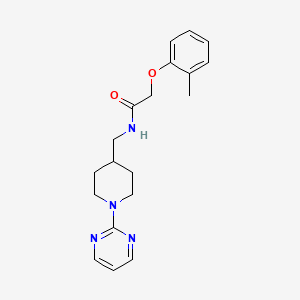

![molecular formula C13H17N3O5S2 B2658425 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1170426-87-5](/img/structure/B2658425.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, commonly known as DMXAA, is a small molecule that has gained significant attention due to its potential as an anti-cancer agent. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies, with promising results in preclinical models.

Aplicaciones Científicas De Investigación

Structural Modifications for Enhanced Stability

Research on the structural analogs of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide has focused on improving metabolic stability. A study by Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to reduce metabolic deacetylation, identifying imidazopyridazine as having similar in vitro potency and in vivo efficacy with minimal deacetylated metabolites in hepatocytes (Stec et al., 2011).

Antimicrobial and Antitumor Activities

Several studies have synthesized new compounds incorporating sulfonamide and acetamide moieties, demonstrating significant antimicrobial and antitumor activities. Abbasi et al. (2016, 2019) reported on sulfonamides bearing the benzodioxane moiety, showing potent therapeutic potential against various bacterial strains and enzyme inhibitory activities (Abbasi et al., 2016); (Abbasi et al., 2019).

Theoretical Investigations and Computational Calculations

Theoretical studies, including computational calculations and molecular docking, have been employed to understand the reactivity and interaction mechanisms of sulfonamide derivatives. Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides as potential COVID-19 drugs, highlighting the theoretical calculations and molecular docking to assess binding energy and activity against relevant enzymes (Fahim & Ismael, 2021).

Enzyme Inhibitory Potentials

Research has also focused on the enzyme inhibitory potentials of compounds with benzodioxane and acetamide moieties. Abbasi et al. (2019) investigated new sulfonamides for their inhibitory activities against α-glucosidase and acetylcholinesterase, offering insights into potential therapeutic applications (Abbasi et al., 2019).

Propiedades

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-12(17)15-13-14-8-5-9(20-2)10(21-3)6-11(8)22-13/h5-6H,7H2,1-4H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAOYBJNNKWRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

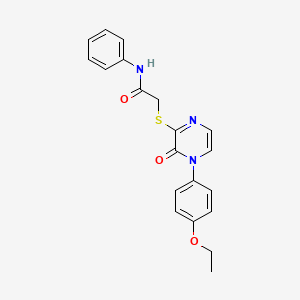

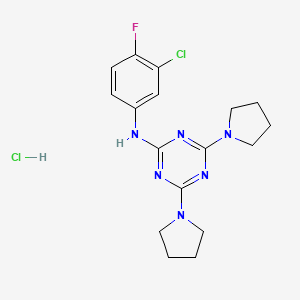

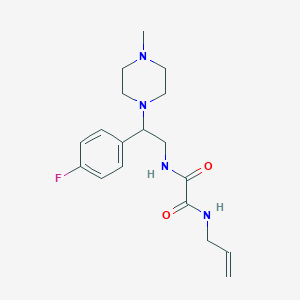

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3,3-diphenylpropyl)acetamide](/img/structure/B2658344.png)

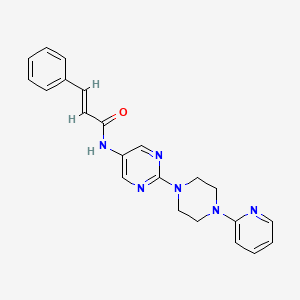

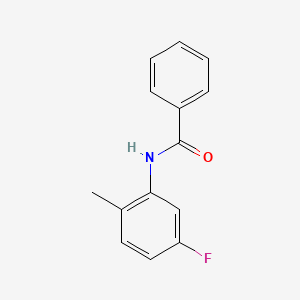

![N-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2658347.png)

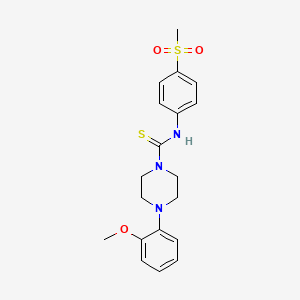

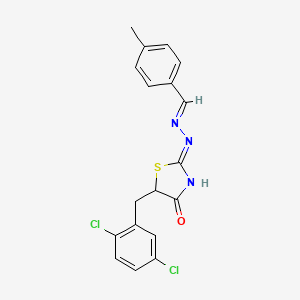

![5-bromo-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-methylfuran-2-carboxamide](/img/structure/B2658356.png)

![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)